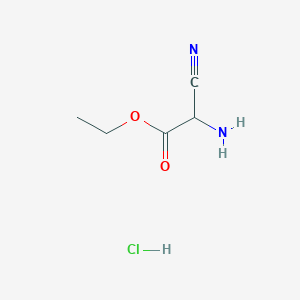

Ethyl 2-amino-2-cyanoacetate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-amino-2-cyanoacetate is a diazonium salt synthesized by reacting ethoxycarbonyl chloride with hydrogen chloride . It has been used as an intermediate in the synthesis of n-oxides, which are important for their stability and resistance to nucleophilic attack .

Synthesis Analysis

The synthesis of Ethyl 2-amino-2-cyanoacetate involves the reaction of ethoxycarbonyl chloride with hydrogen chloride . This compound has been used as an intermediate in the synthesis of n-oxides .Molecular Structure Analysis

The molecular formula of Ethyl 2-amino-2-cyanoacetate is C5H8N2O2 . Its molecular weight is 128.13 g/mol .Chemical Reactions Analysis

Ethyl 2-amino-2-cyanoacetate is a versatile synthetic building block due to its three different reactive centers—nitrile, ester, and acidic methylene site . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis

Ethyl 2-amino-2-cyanoacetate has a molecular weight of 128.13 g/mol . It should be stored in a dark place, sealed in dry, and under -20°C . The density is predicted to be 1.144±0.06 g/cm3 .科学的研究の応用

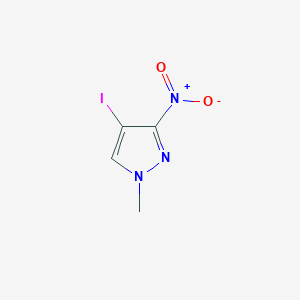

Synthesis of Amino Acids and Pyrazolones

Ethyl α-substituted cyanoacetates, including ethyl 2-amino-2-cyanoacetate, have been utilized to prepare a variety of compounds such as hydrazides, azides, urethanes, amino acids, and pyrazolones. This demonstrates the compound's versatility in synthetic organic chemistry for creating molecules with potential biological activity (Boivin, Gagnon, Renaud, & Bridgeo, 1952).

Antibacterial Activity

A novel synthesis route employing ethyl 2-amino-2-cyanoacetate has led to the development of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines. These compounds have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of ethyl 2-amino-2-cyanoacetate in the field of antimicrobial research (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).

Molluscicidal Properties

The compound has been used as a precursor in the synthesis of thiazolo[5,4-d]pyrimidines with demonstrated molluscicidal properties. This application is particularly relevant for controlling populations of snails that are intermediate hosts for schistosomiasis, a significant tropical disease (El-bayouki & Basyouni, 1988).

Synthesis of Octahydrophenanthrene Derivatives

Ethyl 2-amino-2-cyanoacetate has been used in cyclization reactions to produce octahydrophenanthrene derivatives. These reactions showcase the compound's utility in generating complex molecular structures that could have various pharmacological and material applications (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).

Acceleration of Gewald Reaction

The Gewald reaction, facilitated by ethyl 2-amino-2-cyanoacetate, under ultrasound irradiation, leads to the efficient synthesis of 2-aminothiophene derivatives. This process underscores the compound's role in facilitating reactions that are environmentally friendly and time-efficient (Mojtahedi, Abaee, Mahmoodi, & Adib, 2010).

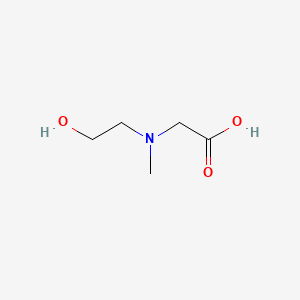

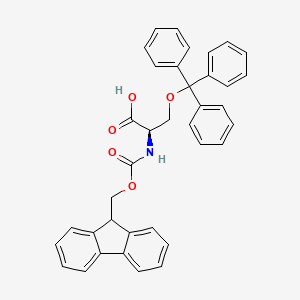

Racemization Suppression in Peptide Synthesis

Ethyl 2-amino-2-cyanoacetate has been investigated for its ability to suppress racemization during peptide synthesis. This application is crucial for producing peptides with high purity and specificity, which are essential for research and therapeutic use (Itoh, 1973).

Safety And Hazards

特性

IUPAC Name |

ethyl 2-amino-2-cyanoacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRUKTURWKAANF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-2-cyanoacetate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。